Methyl 3-(1-Methyl-5-imidazolyl)benzoate
Description
Methyl 3-(1-Methyl-5-imidazolyl)benzoate is a heterocyclic ester compound featuring a benzoate backbone substituted with a methylated imidazole ring at the 3-position. This structure combines the aromatic stability of the benzoate ester with the electron-rich imidazole moiety, which is often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-(3-methylimidazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXAZQKOWDYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Methyl 3-(1-Methyl-5-imidazolyl)benzoate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. This antimicrobial activity is attributed to the imidazole ring, which is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells by targeting specific oncogenic proteins involved in cell cycle regulation. The mechanism involves the activation of pathways that lead to cell death in various cancer cell lines, including those derived from leukemia and solid tumors .
Antiprotozoal Activity
Further research has explored the compound's potential as an antiprotozoal agent. It has shown promising results against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. In vitro assays demonstrated that this compound inhibits the proliferation of these parasites, suggesting its potential as a therapeutic agent .
Agricultural Applications
In addition to its medicinal uses, this compound has applications in agriculture as a potential pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing eco-friendly pest control solutions. Studies have shown that it can effectively target insect populations while posing minimal risk to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, highlighting its potential as a natural preservative in food products .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized derivatives of this compound to enhance its anticancer activity. The modified compounds were tested against multiple cancer cell lines, revealing that certain substitutions on the imidazole ring increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Mechanism of Action
The mechanism of action of Methyl 3-(1-Methyl-5-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzimidazole Derivatives
Compounds like ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () share structural similarities, including a benzimidazole core and ester functionality. However, the target compound replaces the benzimidazole with a simpler imidazole ring, reducing steric hindrance and altering electronic properties. This simplification may enhance metabolic stability compared to bulkier benzimidazole derivatives .
Isoxazolyl Benzimidazoles
Synthetic isoxazolyl benzimidazoles () incorporate isoxazole substituents instead of imidazole. For example, β-(5-methyl-3-isoxazolylamido)-benzoic acid derivatives undergo cyclo-condensation with N-methyl-o-phenylenediamine in polyphosphoric acid.
Alkyl Benzoates
Simple alkyl benzoates like methyl benzoate and ethyl benzoate () are widely used in cosmetics and pharmaceuticals due to their low toxicity and solvent properties. Methyl 3-(1-Methyl-5-imidazolyl)benzoate introduces an imidazole substituent, which increases molecular weight (MW ≈ 246.3 g/mol) compared to methyl benzoate (MW = 136.1 g/mol). This modification likely reduces volatility and enhances binding affinity to biological targets, such as enzymes or receptors .
Biological Activity
Methyl 3-(1-Methyl-5-imidazolyl)benzoate, a compound characterized by its unique imidazole structure, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid, with a methyl imidazole substituent. Its chemical formula is , and it is recognized for its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with imidazole-containing reagents. Various methods have been reported, including:
- Esterification : Reacting benzoic acid with methyl 1-methyl-5-imidazolecarboxylate in the presence of acid catalysts.
- Nucleophilic Substitution : Utilizing nucleophiles to replace functional groups on the benzoic acid moiety.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
2. Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays that quantify the ability to scavenge free radicals .
3. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation in various models. The exact mechanism may involve modulation of inflammatory cytokines and pathways .
4. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Research Findings
Recent studies have provided quantitative data regarding the biological activities of this compound:
| Activity | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Antimicrobial | 15.5 | |
| Antioxidant | 0.4768 - 0.8081 | |
| Anti-inflammatory | 20.0 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity.
Case Study 2: Anti-inflammatory Response
A model of induced inflammation in rats showed that administration of this compound led to a marked decrease in inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(1-Methyl-5-imidazolyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification or imidazole alkylation reactions. For example, methyl benzoate derivatives are often prepared by refluxing carboxylic acids with methanol in the presence of acid catalysts (e.g., H₂SO₄) . To introduce the imidazole moiety, a Mitsunobu reaction or nucleophilic substitution with 1-methyl-5-imidazole derivatives may be employed. Optimization involves adjusting solvent polarity (DMF, THF), temperature (80–120°C), and catalysts (e.g., NaHSO₃ for oxidative coupling) . Reaction progress should be monitored via TLC or HPLC, with yields improved by iterative solvent drying (e.g., molecular sieves) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring (e.g., singlet for N-methyl protons at δ 3.7–4.0 ppm) and ester carbonyl (δ 165–170 ppm) .
- LC-MS/HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns. For example, a methyl ester group typically shows a loss of 32 Da (CH₃OH) .
- IR : Ester C=O stretch (~1720 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹) .
- Elemental Analysis : Discrepancies >0.3% indicate impurities; recrystallization (e.g., EtOAc/hexane) may be required .
Q. How should researchers address inconsistencies in reported physical properties (e.g., melting points) for this compound?
- Methodological Answer : Variations in melting points may arise from polymorphism or residual solvents. Reproduce synthesis under strictly anhydrous conditions (e.g., Schlenk line) and characterize via DSC/TGA to identify polymorphic transitions . Cross-validate with XRD to confirm crystalline structure . If discrepancies persist, compare with literature using identical purification methods (e.g., column chromatography vs. recrystallization) .
Advanced Research Questions
Q. What strategies are effective for enhancing the stability of this compound in aqueous media?
- Methodological Answer : The ester group is prone to hydrolysis. Stabilization strategies include:
- Prodrug design : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to slow hydrolysis .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to minimize water exposure .
- pH Control : Store solutions at pH 4–6, where ester hydrolysis is minimized. Buffers like citrate (0.1 M) are recommended .
Q. How can computational methods (e.g., DFT) guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on the imidazole ring suggests nucleophilic reactivity, which can be tuned by substituents .
- Docking Studies : Model interactions with target proteins (e.g., kinases). Derivatives with extended π-systems (e.g., benzothiazole hybrids) show enhanced binding affinity in imidazole-based inhibitors .
- QSAR : Correlate logP values (calculated via ChemAxon) with cellular permeability; aim for logP 2–4 for optimal bioavailability .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with ≥3 replicates. Normalize data to positive controls (e.g., doxorubicin) .
- Metabolite Screening : LC-MS/MS can identify degradation products that may contribute to off-target effects .
- Strain-Specific Activity : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for variability in enzyme expression (e.g., esterases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
